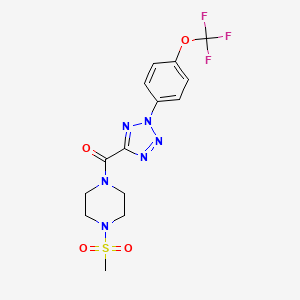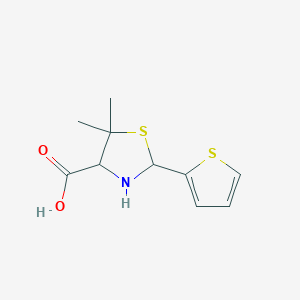
5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-thienylamine with chloroacetic acid in the presence of a base, followed by cyclization with dimethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced thiazolidine derivatives.
Substitution: Generation of various substituted thiazolidine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolidine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activities of thiazolidine derivatives include antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are studied for their potential use in treating various diseases.
Medicine: Thiazolidine derivatives have shown promise in the development of new drugs. They are investigated for their potential as antitumor, antiviral, and anticonvulsant agents.
Industry: In the industrial sector, thiazolidine derivatives are used in the production of polymers, dyes, and other chemical products.
作用机制
The mechanism by which 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to specific sites on these targets, leading to modulation of biological pathways.
相似化合物的比较
Thiazolidine: A simpler thiazolidine derivative without the dimethyl or thienyl groups.
Thiazolidinedione: A related compound with a carbonyl group at the 2-position of the thiazolidine ring.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, but lacking the thienyl group.
Uniqueness: 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
5,5-dimethyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-4-3-5-14-6/h3-5,7-8,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPAHLACCHNFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CS2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate](/img/structure/B2883213.png)
![Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B2883216.png)
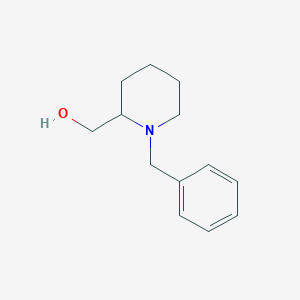
![N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2883219.png)
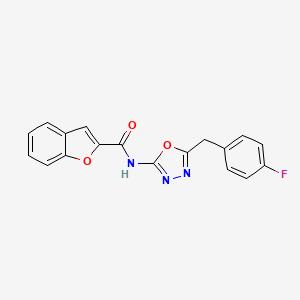
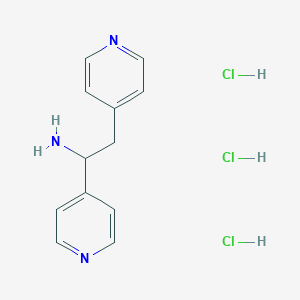
![ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2883226.png)
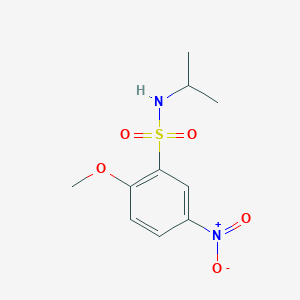
![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)
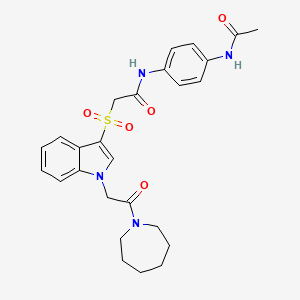
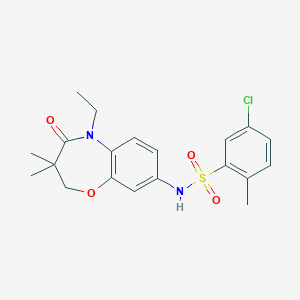
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)
